5-Bromocyclopenta-1,3-diene;cyclopenta-1,3-diene;iron
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Overview
Description
5-Bromocyclopenta-1,3-diene;cyclopenta-1,3-diene;iron is a compound that belongs to the class of organometallic compounds. It is composed of a brominated cyclopentadiene ring and an iron atom. This compound is of significant interest in the field of organometallic chemistry due to its unique structural and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromocyclopenta-1,3-diene;cyclopenta-1,3-diene;iron typically involves the bromination of cyclopenta-1,3-diene followed by complexation with iron. The bromination reaction is carried out using bromine in the presence of a solvent such as dichloromethane. The reaction is typically conducted at room temperature and monitored using techniques such as gas chromatography.
Industrial Production Methods
On an industrial scale, the production of this compound involves the same basic steps but is optimized for larger quantities. The bromination reaction is scaled up, and the product is purified using techniques such as distillation and recrystallization. The complexation with iron is carried out in a controlled environment to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
5-Bromocyclopenta-1,3-diene;cyclopenta-1,3-diene;iron undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The bromine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as sodium methoxide in methanol.
Major Products
Oxidation: The major product is typically a cyclopentadienone derivative.
Reduction: The major product is a cyclopentadiene derivative.
Substitution: The major products depend on the nucleophile used but can include various substituted cyclopentadiene derivatives.
Scientific Research Applications
5-Bromocyclopenta-1,3-diene;cyclopenta-1,3-diene;iron has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of other organometallic compounds and as a catalyst in various organic reactions.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use in drug delivery systems.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 5-Bromocyclopenta-1,3-diene;cyclopenta-1,3-diene;iron involves its interaction with molecular targets such as enzymes and receptors. The bromine atom and the iron center play crucial roles in these interactions, facilitating various chemical transformations. The compound can act as a ligand, forming complexes with metal ions and influencing their reactivity.
Comparison with Similar Compounds
Similar Compounds
Cyclopentadiene: A related compound with a similar structure but without the bromine atom.
Dicyclopentadiene: A dimer of cyclopentadiene with different reactivity and applications.
Ferrocene: An organometallic compound with a similar iron center but different ligands.
Uniqueness
5-Bromocyclopenta-1,3-diene;cyclopenta-1,3-diene;iron is unique due to the presence of the bromine atom, which imparts distinct reactivity and chemical properties. This makes it valuable in specific applications where other similar compounds may not be as effective.
Properties
Molecular Formula |
C10H9BrFe-2 |
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Molecular Weight |
264.93 g/mol |
IUPAC Name |
5-bromocyclopenta-1,3-diene;cyclopenta-1,3-diene;iron |
InChI |
InChI=1S/C5H4Br.C5H5.Fe/c6-5-3-1-2-4-5;1-2-4-5-3-1;/h1-4H;1-5H;/q2*-1; |
InChI Key |
GITYWQDVKLBSHK-UHFFFAOYSA-N |
Canonical SMILES |
[CH-]1C=CC=C1.C1=C[C-](C=C1)Br.[Fe] |
Origin of Product |
United States |
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